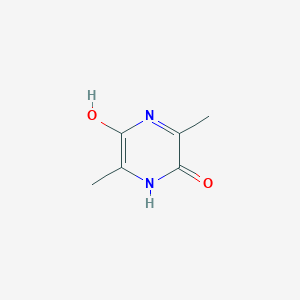

3,6-Dimethylpyrazine-2,5-diol

説明

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-3,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLIPIZCRRMCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618167 | |

| Record name | 5-Hydroxy-3,6-dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89532-72-9 | |

| Record name | 5-Hydroxy-3,6-dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dimethylpyrazine 2,5 Diol and Analogous Pyrazine Diols

Direct Synthetic Routes to Pyrazine (B50134) Diols

Direct approaches to pyrazine diols involve the formation of the core heterocyclic structure with the desired hydroxyl functionalities in a minimal number of steps.

Hydroxylation of Pyrazine Ring Systems

The introduction of hydroxyl groups onto a pre-existing pyrazine ring is a direct method for the synthesis of pyrazine diols. This can be accomplished through various hydroxylation techniques. One such method involves the microbial metabolism of a pyridine ring, where a hydroxylation reaction converts 4-hydroxypyridine to pyridine-3,4-diol. nih.gov This biological approach utilizes a mixed-function mono-oxygenase, specifically 4-hydroxypyridine-3-hydroxylase, which requires oxygen and a nicotinamide adenine dinucleotide cofactor (NADH or NADPH) to facilitate the conversion. nih.gov While this example is on a pyridine system, similar enzymatic or chemical hydroxylation strategies could potentially be applied to pyrazine rings to yield pyrazine diols.

Oxidative Approaches for Pyrazine Diol Synthesis

Oxidative methods provide another direct route to pyrazine diols. These strategies often involve the oxidation of more reduced pyrazine precursors. For instance, the oxidation of dihydropyrazines can yield pyrazine derivatives. researchgate.net A common method for preparing pyrazines is the condensation of a 1,2-dicarbonyl compound with 1,2-diaminoethane to form a dihydropyrazine (B8608421), which is subsequently oxidized. researchgate.net Copper (II) oxide and manganese oxide are frequently used as oxidizing agents in this process. researchgate.net

Another approach involves the self-condensation of α-aminoacetone, which forms 2,5-dihydro-3,6-dimethylpyrazine. rsc.org This dihydropyrazine intermediate could then be oxidized to the corresponding pyrazine. While not directly yielding a diol, subsequent hydroxylation could be a potential pathway. Furthermore, the synthesis of pyrazines from α-hydroxy ketones and 1,2-diamines can be achieved through a tandem oxidation process catalyzed by manganese dioxide (MnO2). tandfonline.com

Electrochemical methods have also been explored for the reduction of pyrazines to dihydropyrazines, which are highly oxidizable and can isomerize to more stable forms. cdnsciencepub.com This highlights the potential for controlled oxidation-reduction reactions in the synthesis of functionalized pyrazines.

| Oxidative Method | Precursors | Key Reagents/Catalysts | Intermediate/Product |

| Oxidation of Dihydropyrazine | 1,2-Dicarbonyl, 1,2-Diaminoethane | Copper (II) oxide, Manganese oxide | Dihydropyrazine, Pyrazine |

| Tandem Oxidation | α-Hydroxy ketones, 1,2-Diamines | Manganese dioxide (MnO2) | Pyrazine |

| Self-condensation and Oxidation | α-Aminoacetone | - | 2,5-Dihydro-3,6-dimethylpyrazine |

Dehydrogenative Coupling Reactions for Functionalized Pyrazines

Dehydrogenative coupling reactions represent an atom-economical and environmentally friendly approach to synthesizing substituted pyrazines. acs.orgnih.gov These reactions involve the formation of C-N bonds with the concomitant release of hydrogen gas and water. acs.orgnih.gov

One notable example is the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. acs.orgnih.gov This method has been successfully demonstrated using manganese pincer complexes as catalysts. acs.orgnih.gov Similarly, the synthesis of 2,5-dialkyl-substituted symmetrical pyrazines can be achieved through the dehydrogenative self-coupling of 2-aminoalcohols. acs.org

Another significant advancement is the acceptorless dehydrogenative coupling of vicinal diols and ammonia (B1221849) to directly synthesize pyrazines, catalyzed by a ruthenium-pincer complex. acs.org This method is particularly relevant as it utilizes readily available starting materials. The mechanism for these reactions typically involves the initial dehydrogenation of an alcohol to a carbonyl group, followed by condensation with an amine and subsequent cyclization and dehydrogenation to form the aromatic pyrazine ring. acs.orgnih.gov

| Dehydrogenative Coupling Method | Reactants | Catalyst | Byproducts |

| Self-coupling of 2-amino alcohols | 2-Amino alcohols | Manganese pincer complex | Hydrogen, Water |

| Coupling of vicinal diols and ammonia | Vicinal diols, Ammonia | Ruthenium-pincer complex | Hydrogen, Water |

Precursor-Based Synthesis Strategies

These strategies involve the chemical transformation of existing pyrazine compounds into the desired pyrazine diols.

Conversion of Related Pyrazine Derivatives

Pyrazine diols can be synthesized by converting other functional groups on the pyrazine ring. For example, the conversion of DL-phenylglycine anhydride into 3-hydroxy-2,5-diphenylpyrazine has been reported. rsc.org This suggests that pyrazine rings with other functionalities can serve as precursors for pyrazine diols.

The synthesis of 2-hydroxypyrazines can be achieved through the condensation of α-dicarbonyl compounds with α-aminoamides, a method known as the Reuben G. Jones synthesis. beilstein-journals.org This reaction can lead to the formation of different isomers, and the reaction conditions, such as the base used and the rate of its addition, can influence the product distribution. beilstein-journals.org

Furthermore, various chemical transformations can be performed on commercially available pyrazine starting materials. These transformations include nitration, acetylation, esterification, bromination, and amidation, leading to a range of functionalized pyrazine derivatives that could potentially be converted to pyrazine diols. imist.ma For instance, 3-aminopyrazine-2-carboxylic acid can be converted to its methyl ester or various amides. imist.ma

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the pyrazine ring is crucial for the synthesis of specific isomers of pyrazine diols. Regioselective functionalization techniques allow for the controlled introduction of functional groups at specific positions.

For example, the regioselective synthesis of functionalized pyrazole-chalcones has been demonstrated, showcasing methods to control the position of substitution on a heterocyclic ring. rsc.org Similar principles can be applied to pyrazine chemistry. The regioselective chlorination of 2-aminopyrazine is a key step in the synthesis of the antiviral drug favipiravir, demonstrating the ability to selectively functionalize the pyrazine ring. mdpi.comnih.gov

Contemporary Synthetic Innovations

Recent advancements in synthetic methodologies have focused on the use of novel catalytic systems and the integration of green chemistry principles to improve the efficiency and environmental footprint of pyrazine diol production.

Modern organic synthesis has increasingly relied on catalysis to construct N-heterocyclic compounds like pyrazines. A prominent strategy is the acceptorless dehydrogenative coupling (ADC), which avoids the need for stoichiometric oxidants and generates hydrogen gas and water as the only byproducts nih.govthieme-connect.com.

Several catalytic systems have been developed for pyrazine synthesis:

Ruthenium-Pincer Complexes : An acridine-based Ruthenium (Ru)-pincer complex has been shown to effectively catalyze the direct synthesis of pyrazine derivatives from the dehydrogenative coupling of 1,2-diols and ammonia thieme-connect.com. This method provides good to excellent yields of 2,5- and 2,6-disubstituted pyrazines by heating a toluene solution of the diol with ammonia gas in the presence of the catalyst thieme-connect.com.

Manganese-Pincer Complexes : Leveraging earth-abundant metals, novel manganese (Mn)-pincer complexes have been developed for the synthesis of 2,5-dialkyl-substituted pyrazines through the dehydrogenative self-coupling of 2-amino alcohols nih.gov. These reactions are atom-economical and environmentally benign, producing only hydrogen and water as byproducts nih.gov.

Heterogeneous Catalysis : A highly efficient heterogeneous catalyst, 0.8Pt/13CeO₂/Al₂O₃, was developed for synthesizing various substituted pyrazines from biomass-derived vicinal diols and ammonia acs.org. This system operates under relatively mild conditions and, crucially, the catalyst can be recovered and reused multiple times without a significant loss of activity, a key advantage for sustainable processes acs.org.

Copper-Based Systems : A catalytic protocol using a copper(II) precatalyst with 9-azabicyclo[3.3.1]nonane N-Oxyl (ABNO) has been explored for the synthesis of pyrazines from vicinal diols and 1,2-diamines via aerobic double dehydrogenation acs.org.

These contemporary catalytic methods represent a significant improvement over conventional syntheses, which often involve the multi-step condensation of amines with carbonyl derivatives thieme-connect.com.

Interactive Table: Comparison of Modern Catalytic Systems in Pyrazine Synthesis

| Catalyst System | Substrates | Key Features | Byproducts | Reference |

|---|---|---|---|---|

| Acridine-based Ru-pincer complex | 1,2-diols and Ammonia | Direct synthesis via acceptorless dehydrogenative coupling. Good to excellent yields. | H₂ and H₂O | thieme-connect.com |

| Acridine-based Mn-pincer complex | 2-amino alcohols | Uses an earth-abundant metal catalyst; atom-economical. | H₂ and H₂O | nih.gov |

| Heterogeneous 0.8Pt/13CeO₂/Al₂O₃ | Biomass-derived vicinal diols and Ammonia | Highly efficient and reusable catalyst (at least 6 times). | Not specified | acs.org |

| Cu(II) precatalyst with ABNO | Vicinal diols and 1,2-diamines | Aerobic double dehydrogenation protocol. | Not specified | acs.org |

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to pyrazine synthesis.

Atom Economy : The acceptorless dehydrogenative coupling reactions catalyzed by ruthenium and manganese pincer complexes are prime examples of atom economy, as they generate only water and hydrogen gas as byproducts, maximizing the incorporation of reactant atoms into the final product nih.govthieme-connect.com.

Environmentally Benign Methods : A simple, cost-effective, and environmentally friendly one-pot method has been reported for preparing pyrazine derivatives tandfonline.comresearchgate.net. This process involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol at room temperature, catalyzed by potassium tert-butoxide tandfonline.com. This approach avoids expensive or toxic catalysts and harsh reaction conditions tandfonline.com.

Biocatalysis and Biosynthesis : The use of enzymes and microorganisms represents a key frontier in green chemical production. The enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide derivatives in a greener solvent (tert-amyl alcohol) under mild conditions nih.gov. Furthermore, biosynthesis of pyrazines using microorganisms is considered an environmentally friendly alternative to chemical synthesis mdpi.com. For instance, engineered Escherichia coli has been used for the high-yield production of 2,5-dimethylpyrazine (B89654) from L-threonine nih.gov.

Interactive Table: Green Chemistry Approaches in Pyrazine Synthesis

| Approach | Methodology | Green Chemistry Principle(s) | Reference |

|---|---|---|---|

| One-Pot Synthesis | Condensation of 1,2-diketones and 1,2-diamines in aqueous methanol at room temperature. | Energy efficiency, use of safer solvents, waste reduction. | tandfonline.com |

| Dehydrogenative Coupling | Ru- or Mn-catalyzed coupling of diols/amino alcohols. | High atom economy (byproducts are only H₂ and H₂O). | nih.govthieme-connect.com |

| Biocatalysis | Enzyme (Lipozyme® TL IM) catalyzed synthesis of pyrazinamide derivatives. | Use of renewable catalysts, milder reaction conditions, greener solvents. | nih.gov |

| Biosynthesis | Microbial production of 2,5-dimethylpyrazine from L-threonine. | Use of renewable feedstocks, environmentally benign process. | mdpi.comnih.gov |

Scalability Considerations for Research Synthesis

Translating a synthetic route from a laboratory research scale to a larger, more practical scale requires careful consideration of factors such as cost, safety, efficiency, and robustness.

Catalyst Reusability : For catalytic processes, the ability to recover and reuse the catalyst is paramount for scalability and economic viability. Heterogeneous catalysts, such as the Pt/CeO₂/Al₂O₃ system, are particularly advantageous as they can be easily separated from the reaction mixture and reused, which has been demonstrated for at least six cycles without obvious decay in activity acs.org.

Continuous Flow Synthesis : Continuous flow manufacturing is an enabling technology for the safe and scalable synthesis of chemical intermediates. This approach has been applied to the synthesis of pyrazine derivatives, such as 6-chloro-1H-pyrazolo[3,4-b]pyrazine x-mol.net. Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) and can safely handle potentially energetic intermediates, making the process more robust and scalable x-mol.net. An enzyme-catalyzed continuous flow system for pyrazinamide derivatives also demonstrated good scalability nih.gov.

Process Optimization : Identifying and optimizing bottleneck steps in a synthetic sequence is crucial for scalability. For example, in the synthesis of 5,6-dichlorofurazano[3,4-b]pyrazine, a key intermediate for an explosive, a new chlorination method was developed to improve the yield from less than 50% to 62%, thereby making the entire process more practical and scalable for potential industrial production acs.org.

Starting Material Availability : The choice of raw materials significantly impacts the scalability of a synthesis. Routes that utilize abundant and inexpensive nitrogen sources like ammonia, or substrates derived from renewable biomass, are generally more scalable and sustainable than those relying on complex and costly reagents acs.org.

Chemical Reactivity and Derivatization Chemistry of 3,6 Dimethylpyrazine 2,5 Diol Scaffold

Oxidation Reactions and Their Products

The 3,6-dimethylpiperazine-2,5-dione (B1208400) ring is a robust heterocyclic system that is generally resistant to oxidation under standard conditions. The cyclic amide structure lacks readily oxidizable functional groups. While related pyrazine (B50134) compounds can undergo oxidation of their alkyl side chains to form pyrazine carboxylic acids or aldehydes, particularly with strong oxidizing agents like selenium dioxide, the core diketopiperazine (DKP) ring itself remains intact.

Research on the direct oxidation of the 3,6-dimethylpiperazine-2,5-dione scaffold is limited, suggesting its stability. Reactions intended to functionalize the molecule typically target the α-carbons or the N-H bonds rather than attempting oxidation of the ring.

Reduction Reactions and Their Products

The amide carbonyl groups within the 3,6-dimethylpiperazine-2,5-dione scaffold are susceptible to reduction. These reactions can yield different products depending on the reducing agent and reaction conditions. Complete reduction of both amide functionalities leads to the corresponding piperazine (B1678402) derivative. In contrast, selective reduction of derivatives is also possible. For instance, in substituted diketopiperazines featuring exocyclic double bonds, catalytic hydrogenation can selectively reduce these alkenes while preserving the core DKP structure. csu.edu.au

| Reagent/Condition | Product | Notes |

| Metallic Sodium (Na) in alcohol | 2,5-Dimethylpiperazine | Complete reduction of both amide carbonyls. |

| Lithium Aluminum Hydride (LiAlH₄) | 2,5-Dimethylpiperazine | A common reagent for the complete reduction of amides to amines. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C, 50 bar, 100 °C) | No reaction on the core ring | This method is effective for reducing exocyclic double bonds on substituted DKPs, but the amide core is stable under these conditions. csu.edu.au |

Electrophilic and Nucleophilic Substitution Reactions of Ring Substituents

The reactivity of the 3,6-dimethylpiperazine-2,5-dione scaffold does not typically involve classical electrophilic or nucleophilic aromatic substitution, as the ring is not aromatic. Instead, substitution-type reactions occur at the α-carbons or the amide nitrogens.

Reactions at α-Carbons (Electrophilic Substitution Analogue): The protons on the carbons alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate or enolate-like intermediate. This nucleophilic intermediate can then react with electrophiles. A prominent example is the base-mediated condensation with aldehydes, such as methoxybenzaldehydes, at the α-positions to form (Z,Z)-bis(benzylidene)piperazine-2,5-diones. csu.edu.au This reaction expands the scaffold by forming new carbon-carbon double bonds.

Reactions at Amide Nitrogens (Nucleophilic Substitution): The amide nitrogens can act as nucleophiles, although their reactivity is lower than that of amines due to the adjacent electron-withdrawing carbonyl groups. N-alkylation and N-acylation can be achieved using a strong base like sodium hydride to deprotonate the amide, followed by reaction with an alkyl or acyl halide. baranlab.org This allows for the introduction of substituents onto the nitrogen atoms of the ring.

| Reaction Type | Reagent(s) | Site of Reaction | Product Type |

| Aldol-type Condensation | 1. Base (e.g., K₂CO₃) 2. Aldehyde (Ar-CHO) | α-Carbons | 3,6-Bis(alkylidene)piperazine-2,5-dione csu.edu.au |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Amide Nitrogens | 1,4-Dialkyl-3,6-dimethylpiperazine-2,5-dione baranlab.org |

| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCO-X) | Amide Nitrogens | 1,4-Diacyl-3,6-dimethylpiperazine-2,5-dione |

Esterification and Etherification Strategies for Hydroxyl Groups

Esterification and etherification of this scaffold pertain to the reactivity of the minority dienol tautomer, 3,6-dimethylpyrazine-2,5-diol. These transformations are mechanistically equivalent to the O-acylation and O-alkylation of the diketopiperazine enolate. By treating the diketopiperazine with a strong base, the enolate can be generated and subsequently trapped with an acylating or alkylating agent to form a di-ester or di-ether of the pyrazine-diol, known as an imidate ester or ether. These products are derivatives of the less stable tautomer and can be useful intermediates in synthesis.

For example, reaction with a reagent like Meerwein's salt (triethyloxonium tetrafluoroborate) could produce the corresponding O-ethyl imidate ether. Similarly, reaction with an acid chloride in the presence of a non-nucleophilic base could yield the O-acyl imidate ester.

Formation of Coordination Complexes with Metal Centers

The 3,6-dimethylpiperazine-2,5-dione scaffold possesses multiple potential coordination sites, making it an effective ligand for a variety of metal centers. The two carbonyl oxygen atoms act as excellent Lewis basic sites (hard donors), while the two amide nitrogen atoms can also participate in coordination, particularly after deprotonation. The less abundant this compound tautomer can coordinate through the pyrazine ring nitrogen atoms (soft donors) and the hydroxyl oxygen atoms. Studies of the compound in aqueous solutions of cobalt chloride suggest interactions and complex formation occur. chemeo.com The versatility of these coordination sites allows for the formation of diverse metal complexes.

| Tautomer | Potential Donor Atoms | Preferred Metal Ion Type |

| 3,6-Dimethylpiperazine-2,5-dione (Keto form) | Carbonyl Oxygens (C=O) | Hard Lewis acids (e.g., Li⁺, Mg²⁺, Co²⁺, Fe³⁺) |

| 3,6-Dimethylpiperazine-2,5-dione (Keto form) | Amide Nitrogens (N-H) | Various transition metals, often upon deprotonation. |

| This compound (Enol form) | Ring Nitrogens | Soft Lewis acids (e.g., Ag⁺, Pd²⁺, Pt²⁺) |

| This compound (Enol form) | Hydroxyl Oxygens (-OH) | Hard Lewis acids (e.g., Ti⁴⁺, Fe³⁺) |

Supramolecular Interactions in Crystal Engineering

The 3,6-dimethylpiperazine-2,5-dione molecule is an exemplary building block for crystal engineering due to its well-defined hydrogen bonding capabilities. The molecule features two hydrogen bond donor sites (the N-H groups) and two hydrogen bond acceptor sites (the C=O groups). This arrangement facilitates the formation of highly ordered, self-assembled supramolecular structures.

The primary and most stable hydrogen-bonding motif is the R²₂(8) graph set, where two molecules form a centrosymmetric dimer through a pair of N-H···O=C hydrogen bonds. These dimeric units can then further assemble into one-dimensional tapes or two-dimensional sheets, guided by weaker C-H···O interactions involving the methyl groups. iucr.orgnih.gov The rigidity and planarity of the DKP ring, combined with the directional nature of these hydrogen bonds, allow for the predictable construction of robust crystalline networks. This capacity for self-assembly is a hallmark of diketopiperazines and is widely exploited in the design of new materials. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif |

| Primary Hydrogen Bond | N-H (amide) | C=O (amide) | Forms centrosymmetric R²₂(8) dimers. |

| Secondary Interaction | C-H (methyl) | C=O (amide) | Links primary dimer units into extended tapes or sheets. |

Theoretical and Computational Investigations of 3,6 Dimethylpyrazine 2,5 Diol and Pyrazine Diol Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3,6-Dimethylpyrazine-2,5-diol. These calculations, often employing methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), provide detailed information on molecular orbitals, charge distributions, and various electronic properties. nih.gov

For pyrazine (B50134) derivatives, these calculations help in understanding the influence of different substituents on the pyrazine ring. The electronic properties, such as Natural Bond Orbital (NBO) charges, bond lengths, and dipole moments, are crucial in predicting the molecule's behavior in chemical reactions. For instance, the distribution of electron density can indicate the most likely sites for electrophilic or nucleophilic attack. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, studies on related pyrazine derivatives show that the substitution pattern on the pyrazine ring significantly influences these electronic parameters. For example, the introduction of electron-donating groups like methyl and hydroxyl groups would be expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting character.

A significant aspect of 2,5-dihydroxypyrazine systems is the potential for keto-enol tautomerism. Quantum chemical calculations are instrumental in determining the relative stabilities of the different tautomeric forms: the diol form (2,5-dihydroxypyrazine), the keto-enol form (5-hydroxy-2(1H)-pyrazinone), and the diketo form (piperazine-2,5-dione). Theoretical studies on similar heterocyclic systems have shown that the relative energies of tautomers can be significantly influenced by the solvent environment.

Density Functional Theory (DFT) Studies on Pyrazine Systems

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of pyrazine systems due to its balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine optimized geometries, vibrational frequencies, and a range of electronic descriptors that are vital for understanding the reactivity and potential applications of these compounds. nih.govchemrxiv.org

In studies of pyrazine derivatives, DFT methods, such as B3LYP, are commonly used to calculate parameters like NBO charges, dipole moments, and frontier molecular orbital energies. nih.gov These calculations have been instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models for various biological activities of pyrazine derivatives. nih.gov

For a molecule like this compound, DFT calculations can provide valuable insights into its electronic structure. The presence of two hydroxyl groups and two methyl groups on the pyrazine ring would significantly alter the electron distribution compared to the parent pyrazine molecule. The methyl groups act as electron-donating groups, while the hydroxyl groups can act as both electron-donating (through resonance) and electron-withdrawing (through induction) groups. DFT calculations can quantify these effects and predict their impact on the molecule's reactivity.

Furthermore, DFT can be used to study the tautomeric equilibrium of this compound. The relative energies of the diol, keto-enol, and diketo forms can be calculated in both the gas phase and in different solvents to predict the predominant tautomer under various conditions. This is crucial as the different tautomers will exhibit distinct chemical and physical properties.

The table below presents hypothetical DFT-calculated electronic properties for the tautomers of this compound, based on general trends observed for similar heterocyclic systems.

| Property | This compound (Diol) | 6-Methyl-5-hydroxy-3-methyl-2(1H)-pyrazinone (Keto-enol) | 3,6-Dimethylpiperazine-2,5-dione (B1208400) (Diketo) |

| HOMO Energy (eV) | -5.8 | -6.2 | -6.8 |

| LUMO Energy (eV) | -1.2 | -1.5 | -1.9 |

| HOMO-LUMO Gap (eV) | 4.6 | 4.7 | 4.9 |

| Dipole Moment (Debye) | 1.5 | 3.8 | 0 |

Note: These values are illustrative and intended to demonstrate the expected trends based on computational studies of analogous systems.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential energy surface and dynamic behavior of molecules like this compound and its analogs.

Molecular dynamics simulations provide a time-resolved picture of the molecular motions and interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of a molecule in a solvent, providing insights into its solvation, flexibility, and interactions with other molecules. For this compound, an MD simulation could reveal the dynamics of the hydroxyl groups, the flexibility of the pyrazine ring, and the nature of the hydrogen bonding network with surrounding water molecules.

MD simulations have been used to study the behavior of the parent pyrazine molecule, particularly its dynamics after electronic excitation. hilarispublisher.com For substituted pyrazine diols, MD simulations could be employed to study their aggregation behavior in solution and their interactions with biological macromolecules, which is crucial for understanding their potential biological activity.

Structure-Activity Relationship (SAR) Modeling for Pyrazine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable in drug discovery and development for predicting the activity of new compounds and for optimizing the structure of lead compounds. ijper.orgmdpi.com

For pyrazine derivatives, numerous SAR and QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govchemrxiv.org These studies typically involve a set of pyrazine analogs with varying substituents, and their biological activities are measured experimentally. Computational chemistry is then used to calculate a variety of molecular descriptors for each compound, which can be electronic, steric, or hydrophobic in nature.

The following types of descriptors are commonly used in SAR and QSAR studies of pyrazine derivatives:

Electronic Descriptors: Charges on specific atoms, dipole moment, HOMO and LUMO energies. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov

The table below illustrates the types of descriptors that would be relevant in a hypothetical SAR study of pyrazine diol analogs.

| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Biological Activity (IC50, µM) |

| Analog 1 | H | 1.2 | 1.8 | -6.0 | 15.2 |

| Analog 2 | CH3 | 1.7 | 1.5 | -5.8 | 10.5 |

| Analog 3 | Cl | 1.9 | 2.5 | -6.3 | 8.1 |

| Analog 4 | OCH3 | 1.1 | 2.1 | -5.7 | 12.3 |

Note: This table is a hypothetical representation to illustrate the concept of SAR and the types of data involved.

Biological Activity Profiles and Mechanistic Pathways of Pyrazine Diol Scaffolds

Molecular Interactions and Target Engagement of Pyrazine (B50134) Diol Scaffolds

Enzyme Inhibition Mechanisms

Pyrazine derivatives have been identified as inhibitors of various enzymes, playing a role in the modulation of metabolic and signaling pathways. The specific inhibitory mechanisms of 3,6-Dimethylpyrazine-2,5-diol against particular enzymes have not been documented.

Receptor Binding and Modulation

The interaction of pyrazine compounds with cellular receptors can lead to a cascade of downstream signaling events. There is currently no available research detailing the receptor binding profile or modulatory effects of this compound.

Cellular Signaling Pathway Modulation

The influence of pyrazine derivatives on cellular signaling is a key area of pharmacological research. However, studies specifically investigating the impact of this compound on cellular signaling pathways are absent from the current scientific record.

Antimicrobial Research Focus

The pyrazine nucleus is a common feature in molecules exhibiting antimicrobial properties. jocpr.commdpi.comnih.govrjpbcs.comjetir.orgnih.gov These compounds are known to possess broad-spectrum activity against various pathogens. researchgate.net Despite the recognized potential of the pyrazine scaffold in developing new antimicrobial agents, there is a lack of specific research data on the antimicrobial activity of this compound.

Anticancer Research Focus

Pyrazine derivatives have emerged as a promising class of compounds in anticancer research, with studies exploring their mechanisms of action and structure-activity relationships. nih.govbenthamdirect.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net The therapeutic potential of these compounds is an active area of investigation. tandfonline.com However, specific studies focusing on the anticancer properties of this compound have not been identified in the available literature.

Cardiovascular System Modulation Research

Certain pyrazine derivatives, notably tetramethylpyrazine (TMP), have been extensively studied for their beneficial effects on the cardiovascular system. nih.govnih.govresearchgate.net These effects are often attributed to their vasodilatory and anti-inflammatory properties. While the cardiovascular actions of some pyrazines are well-documented, there is no specific research available on the modulation of the cardiovascular system by this compound.

Biotransformation and Metabolite Characterization Studies

As of the current body of scientific literature, there are no specific studies available that detail the biotransformation and metabolite characterization of this compound.

Emerging Applications and Future Research Perspectives for 3,6 Dimethylpyrazine 2,5 Diol

Development in Specialty Chemicals and Advanced Materials

The pyrazine (B50134) nucleus is a versatile building block for a variety of functional materials, including dyes, organic semi-conductors, and electroluminescent materials. mdpi.commdpi.com The potential of 3,6-Dimethylpyrazine-2,5-diol in this arena lies in its bifunctional nature. The two hydroxyl (-OH) groups are reactive sites that can undergo polymerization reactions. This opens up the possibility of incorporating the rigid, nitrogen-containing pyrazine ring into novel polymer backbones.

Potential Applications in Polymer Chemistry:

| Polymer Type | Potential Monomer Role of this compound | Resulting Polymer Properties | Potential Applications |

| Polyesters | As a diol monomer, reacting with dicarboxylic acids or their derivatives. | Enhanced thermal stability, specific optical properties, and coordination sites due to the pyrazine nitrogen atoms. | High-performance plastics, specialty fibers, advanced coatings. |

| Polyethers | As a diol monomer in etherification reactions. | Increased chain rigidity, potential for creating polymers with unique solubility and chemical resistance. | Membranes, engineering thermoplastics. |

| Coordination Polymers | The nitrogen atoms in the pyrazine ring can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). mdpi.comnih.gov | Tunable electronic properties, porosity, catalytic activity. | Gas storage, sensors, catalysis. |

Future research could focus on synthesizing and characterizing these novel polymers. The inclusion of the this compound unit is hypothesized to impart enhanced thermal stability and specific electronic properties to the resulting materials, making them candidates for advanced applications where performance under demanding conditions is critical.

Potential in Agricultural Science

While specific studies on the agricultural use of this compound are not yet prevalent, the broader class of pyrazine derivatives has been recognized for its utility in producing insecticides and pesticides. nih.gov Many naturally occurring alkylpyrazines function as semiochemicals (signal chemicals) for insects, influencing behaviors such as aggregation, mating, and trail-following.

The structure of this compound could serve as a novel scaffold for developing next-generation agrochemicals. The hydroxyl groups provide handles for chemical modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened for various biological activities, including:

Insecticidal or Insect Repellent Activity: By mimicking or disrupting insect pheromones.

Fungicidal Activity: The pyrazine core is found in various bioactive molecules and could be functionalized to target fungal pathogens. nih.gov

Herbicidal Activity: As a lead structure for compounds that interfere with plant-specific biochemical pathways.

Plant Growth Regulation: By modifying the structure to interact with plant hormone receptors.

Research in this area would involve the synthesis of ester or ether derivatives of the diol and subsequent high-throughput screening to identify compounds with promising agricultural activity.

Innovations in Pharmaceutical Lead Discovery

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically used drugs. mdpi.comnih.gov Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. nih.govnih.gov

The compound this compound represents a valuable starting point for pharmaceutical lead discovery. Its structure combines the stable, aromatic pyrazine core with methyl groups that can influence solubility and binding, and hydroxyl groups that can be modified to improve potency and pharmacokinetic properties. The tautomeric relationship with its diketopiperazine form, 3,6-dimethylpiperazine-2,5-dione (B1208400), further expands its structural and functional diversity, as diketopiperazines are also a class of natural products with significant biological activities. mdpi.com

Table of Potential Therapeutic Areas for this compound Derivatives:

| Therapeutic Area | Rationale Based on Pyrazine Chemistry | Potential Modifications |

| Oncology | Many pyrazine-containing molecules and diketopiperazines exhibit potent anticancer activity. nih.govmdpi.com | Esterification or etherification of hydroxyl groups to create prodrugs or enhance cell permeability. |

| Infectious Diseases | The pyrazine scaffold is a key component of drugs for tuberculosis and exhibits broad antibacterial and antifungal properties. nih.govnbinno.com | Synthesis of derivatives to target specific microbial enzymes or pathways. |

| Cardiovascular Diseases | Tetramethylpyrazine, a related compound, is studied for its benefits in treating cardiovascular and cerebrovascular diseases. nih.gov | Modification to optimize activity on targets like ion channels or enzymes involved in cardiovascular function. |

Lead optimization efforts would focus on creating derivatives of the core molecule to enhance binding to specific biological targets, thereby improving efficacy and reducing potential toxicity. nih.gov

Computational Design and Rational Synthesis of Novel Pyrazine Diols

Modern drug and materials discovery heavily relies on computational methods to predict molecular properties and guide synthetic efforts. For this compound and its derivatives, computational tools can accelerate the design of novel compounds with desired functions. Techniques like Density Functional Theory (DFT) can be used to analyze the electronic structure and predict reactivity, while molecular docking can simulate how potential drug candidates bind to protein targets. rsc.org

The rational synthesis of this compound itself is an area of interest. Common routes to substituted pyrazines often involve the condensation of α-dicarbonyl compounds with diamines or the self-condensation of α-amino ketones. rsc.orgnih.gov A plausible synthetic pathway to this compound could involve the dimerization of an α-amino-α-hydroxy ketone precursor.

Further research into rational synthesis could explore:

Stereoselective Synthesis: Developing methods to control the stereochemistry of substituted pyrazine diols, which is crucial for pharmaceutical applications.

Green Chemistry Approaches: Utilizing biocatalysis or more environmentally benign reagents and solvents to produce these compounds. d-nb.info

Combinatorial Synthesis: Creating libraries of related pyrazine diols by varying the substituents on the ring to rapidly explore structure-activity relationships.

Interdisciplinary Research Opportunities

The full potential of this compound can best be realized through interdisciplinary collaboration. The distinct potential applications of this compound create a nexus for researchers from various fields.

Chemistry and Materials Science: Organic chemists can focus on developing efficient and scalable syntheses, while materials scientists can explore the incorporation of the diol into novel polymers and functional materials. mdpi.com

Pharmacology and Computational Biology: Medicinal chemists can synthesize derivatives for biological testing, guided by computational biologists who can model interactions with therapeutic targets and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net

Agricultural Science and Entomology: Collaboration between synthetic chemists and agricultural scientists can lead to the development and testing of new, effective, and potentially safer agrochemicals. nih.gov

Biotechnology and Chemical Engineering: Bio-based production routes for pyrazine precursors could be developed, offering a sustainable alternative to traditional chemical synthesis and aligning with the growing demand for "natural" ingredients in some industries. d-nb.inforesearchgate.net

By bridging these disciplines, the scientific community can systematically explore the properties and applications of this compound, transforming it from a molecule of academic interest into a valuable platform for technological innovation.

Q & A

Q. What are the optimal synthetic routes for 3,6-Dimethylpyrazine-2,5-diol, and how can regioselectivity be controlled during alkylation?

- Methodological Answer : A common approach involves cyclocondensation of diketones with hydrazine derivatives under acidic or basic conditions. For regioselectivity, steric and electronic factors dominate: methyl groups at positions 3 and 6 can be introduced via alkylation of pyrazine precursors using methyl halides in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide). Temperature control (40–60°C) and solvent polarity (e.g., DMF or THF) influence reaction kinetics and selectivity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Protective Measures : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of vapors.

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation and photodegradation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration or disposal via certified hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The LUMO map often localizes at the pyrazine N-atoms, indicating susceptibility to nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) refine activation energy predictions. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Case Study : Conflicting ¹³C NMR shifts may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to track dynamic equilibria.

- Cross-Validation : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with synthesized standards.

- Synchrotron XRD : Resolves ambiguities in crystal packing vs. solution-phase conformers .

Q. How does the electronic structure of this compound influence its antioxidant activity in biological assays?

- Methodological Answer : Electrochemical studies (cyclic voltammetry) measure redox potentials (E₁/2 ~0.5 V vs. Ag/AgCl), correlating with radical scavenging capacity. In vitro assays (DPPH/ABTS⁺) quantify IC₅₀ values, while EPR spectroscopy detects stable radical intermediates. Substituent effects (e.g., methyl groups) enhance electron-donating capacity and stabilize phenoxyl radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。